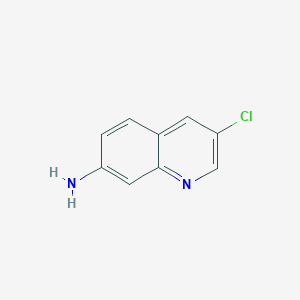

3-Chloroquinolin-7-amine

Description

Historical Context and Significance of the Quinoline (B57606) Moiety in Organic Chemistry

The story of quinoline begins in 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov This discovery marked the entry of a new class of nitrogen-containing heterocyclic compounds into the world of organic chemistry. nih.gov The name "quinoline" itself is derived from quinine (B1679958), an alkaloid found in the bark of the Cinchona tree, which has been used for centuries to treat malaria. numberanalytics.com This connection to a potent medicinal agent foreshadowed the immense therapeutic potential that would later be discovered within the quinoline scaffold.

Early synthetic methods, such as the Skraup synthesis developed in 1880, provided chemists with the tools to construct the quinoline ring system from simpler aromatic amines and glycerol (B35011). numberanalytics.comiipseries.org This opened the door for the systematic exploration of quinoline chemistry and the synthesis of a wide array of its derivatives. iipseries.org Over the years, numerous other named reactions, including the Doebner-von Miller, Friedländer, and Combes syntheses, have further expanded the synthetic chemist's toolbox for accessing substituted quinolines. iipseries.org

The quinoline moiety, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has become a fundamental building block in organic synthesis. numberanalytics.comorientjchem.org Its unique electronic properties and reactivity allow for a diverse range of chemical transformations, making it a versatile precursor for the construction of more complex molecules. numberanalytics.com This versatility has cemented its importance not only in academic research but also in industrial applications, including the synthesis of dyes, solvents, and polymers.

Overview of the Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

In the realm of medicinal chemistry, the quinoline scaffold is widely recognized as a "privileged structure." tandfonline.comnih.govnih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, leading to a broad spectrum of pharmacological activities. tandfonline.comnih.gov The versatility of the quinoline ring system allows it to serve as a template for the design of a multitude of therapeutic agents. orientjchem.orgnih.gov

The biological activities exhibited by quinoline derivatives are remarkably diverse, encompassing:

Antimalarial: The historical use of quinine and the development of synthetic antimalarials like chloroquine (B1663885) and primaquine (B1584692) highlight the profound impact of quinolines in combating malaria. nih.govbohrium.com

Anticancer: Numerous quinoline-based compounds have been investigated as anticancer agents, with some, such as camptothecin (B557342) and its analogues, being used in chemotherapy. orientjchem.orgtandfonline.combohrium.com They can exert their effects through various mechanisms, including the inhibition of topoisomerases and kinases. tandfonline.com

Antibacterial and Antifungal: The fluoroquinolone class of antibiotics, which includes ciprofloxacin, demonstrates the potent antibacterial properties of this scaffold. nih.gov

Anti-inflammatory: Quinoline derivatives have been explored for their potential to treat inflammatory conditions. researchgate.netnih.gov

Antiviral: Research has also delved into the antiviral activities of certain quinoline compounds. nih.gov

This wide range of biological activities underscores the importance of the quinoline scaffold in drug discovery and development. tandfonline.comnih.gov The ability to readily modify the quinoline core through various chemical reactions allows medicinal chemists to fine-tune the pharmacological properties of these molecules, optimizing their efficacy and selectivity for specific biological targets. orientjchem.org

Rationale for Researching Substituted Quinoline Analogues, including 3-Chloroquinolin-7-amine

The proven success of the quinoline scaffold as a privileged structure provides a strong rationale for the continued investigation of its substituted analogues. researchgate.net By introducing different functional groups at various positions on the quinoline ring, researchers can systematically explore the structure-activity relationships (SAR) and develop new compounds with improved therapeutic profiles. orientjchem.org The nature and position of these substituents can significantly influence the molecule's biological activity, selectivity, and pharmacokinetic properties. nih.gov

The study of specific substituted quinolines, such as this compound, is driven by the quest for novel therapeutic agents. The presence of a chlorine atom at the 3-position and an amine group at the 7-position creates a unique electronic and steric environment that can lead to distinct biological activities. Research into such compounds is often aimed at:

Discovering new biological targets: Substituted quinolines may interact with novel proteins or pathways that have not been previously targeted.

Overcoming drug resistance: The development of new analogues is crucial for combating the emergence of resistance to existing drugs, a significant challenge in areas like antimalarial and antibacterial therapy. bohrium.com

Improving efficacy and reducing side effects: By modifying the quinoline scaffold, it may be possible to enhance the desired therapeutic effects while minimizing adverse reactions.

The synthesis and evaluation of compounds like this compound are therefore integral to the ongoing effort to expand the therapeutic potential of the quinoline family of compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-chloroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHOHYUPINYSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloroquinolin 7 Amine and Its Derivatives

Established Synthetic Routes for Quinoline (B57606) Ring Systems

A variety of classical name reactions have been established for the synthesis of the quinoline core. These methods, often named after their discoverers, form the foundation of quinoline chemistry. iipseries.orgjptcp.com

Several key classical syntheses for the quinoline ring system have been developed and are still in use today. These include:

Skraup Synthesis (1880): This method involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. pharmaguideline.comwikipedia.org The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline. pharmaguideline.comnumberanalytics.com Subsequent cyclization and oxidation yield the quinoline ring. numberanalytics.com Though effective, the reaction can be vigorous. wikipedia.org

Doebner-von Miller Reaction (1881): This is a modification of the Skraup synthesis where an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst. iipseries.orgukzn.ac.za For example, aniline can react with two molecules of acetaldehyde (B116499) in the presence of hydrochloric acid to form a 2-methyl quinoline derivative. jptcp.com This method is challenged by harsh conditions and potential side products. ukzn.ac.za

Conrad-Limpach-Knorr Synthesis (1887): This synthesis involves the condensation of anilines with β-ketoesters. jptcp.comquimicaorganica.org The reaction conditions determine the product: lower temperatures favor the formation of 4-hydroxyquinolines (Conrad-Limpach), while higher temperatures yield 2-quinolones (Knorr). pharmaguideline.comwikipedia.org The mechanism involves the formation of a Schiff base followed by cyclization. wikipedia.org

Combes Synthesis (1888): This reaction condenses anilines with β-diketones in the presence of an acid catalyst to form substituted quinolines. wikipedia.orgwikiwand.com The mechanism proceeds through a Schiff base intermediate, followed by an acid-catalyzed ring closure. wikipedia.org This method is particularly useful for preparing 2,4-substituted quinolines. wikiwand.com

Friedlander Synthesis (1882): This synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene (B1212753) group (a ketone or aldehyde with an α-methyl group). pharmaguideline.comijpsjournal.com The reaction can be catalyzed by acid or base and is a versatile method for producing substituted quinolines. jptcp.com

Pfitzinger Synthesis (1886): In this reaction, isatin (B1672199) is treated with a base to form isatoic acid, which then condenses with a carbonyl compound to yield quinoline-4-carboxylic acids. pharmaguideline.comwikipedia.org This method is an extension of the Friedlander synthesis. rsc.org

Niementowski Synthesis (1894): This method involves the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives. wikipedia.orgdrugfuture.com The reaction often requires high temperatures. wikipedia.org

These classical methods are summarized in the table below:

| Synthesis Name | Reactants | Product |

| Skraup | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinoline |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | 4-Hydroxyquinoline or 2-Quinolone |

| Combes | Aniline, β-Diketone | Substituted Quinoline |

| Friedlander | o-Aminobenzaldehyde/ketone, Active Methylene Compound | Substituted Quinoline |

| Pfitzinger | Isatin, Carbonyl Compound | Quinoline-4-carboxylic Acid |

| Niementowski | Anthranilic Acid, Carbonyl Compound | γ-Hydroxyquinoline |

Targeted Synthesis of Chloroquinoline Derivatives

The synthesis of specifically substituted quinolines, such as those containing chlorine, often requires modifications of classical methods or the use of modern synthetic techniques.

Amination of dichloroquinolines is a key strategy for introducing amine groups. For instance, the reaction of 4,7-dichloroquinoline (B193633) with amines like o-phenylenediamine (B120857) or 3-amino-1,2,4-triazole can be achieved through nucleophilic aromatic substitution. tandfonline.comsemanticscholar.org Palladium-catalyzed amination reactions have also been successfully employed for the selective amination of various dichloroquinolines, including 2,6-, 2,8-, 4,8-, and 4,7-dichloroquinolines, with adamantane-containing amines. researchgate.net The regioselectivity and yield of these reactions can be influenced by the specific dichloroquinoline isomer and the choice of catalyst and ligands. researchgate.net Furthermore, chromium(II) chloride has been shown to effectively catalyze the amination of chloroquinolines with magnesium amides. organic-chemistry.org

Achieving regioselectivity in the synthesis of substituted chloroquinolines is crucial. The reaction of substituted 2,4-dichloroquinolines with various nucleophiles can be controlled to achieve high regioselectivity. For example, using a mild base like potassium carbonate (K2CO3) at a controlled temperature allows for the regioselective synthesis of novel 2-chloroquinoline-based polyhydroquinolines. benthamdirect.comnih.gov Similarly, the reaction of 2,4-dichloroquinolines with bisphenol A in the presence of K2CO3 leads to bis(2-chloroquinolines) with high regioselectivity. researchgate.net The choice of metal amides can also direct the functionalization of chloro-substituted quinolines to specific positions, such as C-2, C-3, or C-8. researchgate.net

In recent years, there has been a significant shift towards developing more environmentally friendly methods for quinoline synthesis. nih.govnih.gov These "green" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. ijpsjournal.comrsc.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and improved yields. benthamdirect.comnih.gov This technique has been successfully applied to various quinoline syntheses. For example, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde can be achieved by treating a substituted acetanilide (B955) with dimethyl formamide (B127407) and phosphorus oxychloride under microwave irradiation. jmpas.com Microwave irradiation has also been used in one-pot, three-component reactions to synthesize complex quinoline-hybrid molecules. acs.org Furthermore, novel pyranoquinoline derivatives have been synthesized using microwave assistance, demonstrating the versatility of this method. rsc.org

Green Chemistry Approaches in Quinoline Synthesis

Ultrasound Irradiation in Synthetic Procedures

The application of ultrasound irradiation in organic synthesis, a field known as sonochemistry, has become a valuable tool for accelerating reactions and improving yields. tandfonline.com This technique relies on acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures, leading to enhanced mass transfer and reaction rates. nih.gov For the synthesis of quinoline derivatives, ultrasound has been shown to offer significant advantages over traditional thermal methods, including shorter reaction times, higher product purity, and increased energy efficiency, aligning with the principles of green chemistry. tandfonline.compnu.ac.ir

Ultrasound-assisted procedures have been successfully employed in the synthesis of various chloroquinoline derivatives. For instance, the click synthesis of novel 7-chloroquinoline (B30040) derivatives has been achieved using ultrasound irradiation, which facilitates the reaction and leads to good yields in significantly reduced timeframes. tandfonline.comsemanticscholar.org In one procedure, 4,7-dichloroquinoline was reacted with appropriate amines, such as o-phenylenediamine or thiosemicabazide, in ethanol (B145695) within an ultrasonic bath. The reactions were completed in as little as 30 minutes at ambient or slightly elevated temperatures (90°C), demonstrating a marked improvement over conventional heating methods. tandfonline.comsemanticscholar.org

The benefits of sonication are not limited to click reactions. Ultrasound has been utilized in multicomponent reactions to produce complex quinoline-based structures and in Wittig reactions to synthesize 3-substituted 4-chloroquinolines with extended π-conjugated systems. royalsocietypublishing.orgwiley.comresearchgate.net These methods are valued for their operational simplicity and ability to generate diverse molecular libraries efficiently. wiley.comresearchgate.net The use of ultrasound has been shown to improve yields from 55% under silent conditions to 75-96% with sonication, while reducing reaction times from hours to minutes. nih.gov

Table 1: Ultrasound-Assisted Synthesis of Chloroquinoline Derivatives

| Reactants | Conditions | Product | Time | Reference |

|---|---|---|---|---|

| 4,7-dichloroquinoline, o-phenylenediamine | Ethanol, Ultrasonic Bath, 90°C | N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | 30 min | tandfonline.com |

| 4,7-dichloroquinoline, thiosemicabazide | Ethanol, Ultrasonic Bath, Ambient Temp. | 1-(7-chloroquinolin-4-yl)thiosemicarbazide | 30 min | semanticscholar.org |

| 4-chloroquinoline-3-carbaldehyde, nonstabilized ylides | Ultrasonic Bath | 3-(Vinyl-/buta-1,3-dien-1-yl)-4-chloroquinolines | N/A | wiley.comresearchgate.net |

| 2,3-dichloroquinoxaline, terminal alkynes | CuI, PPh3, K2CO3, PEG-400, Ultrasound | 3-alkynyl substituted 2-chloroquinoxaline | N/A | nih.gov |

Synthesis of Metal Complexes of Chloroquinoline Derivatives

The coordination chemistry of quinoline derivatives is a field of significant interest, as the resulting metal complexes often exhibit unique properties and enhanced biological activities compared to the free ligands. nih.gov Chloroquinoline derivatives, including structures related to 3-chloroquinolin-7-amine, can act as versatile ligands, coordinating with a variety of transition metals through nitrogen and, in some cases, oxygen or sulfur donor atoms.

The synthesis of these complexes typically involves the reaction of a chloroquinoline-based ligand with a metal salt in a suitable solvent. For example, Schiff base ligands derived from 2-chloroquinoline-3-carbaldehyde (B1585622) have been used to synthesize complexes with metals such as Copper(II), Cobalt(II), Nickel(II), and Vanadium(IV). orientjchem.orgacs.org The synthesis is often carried out by refluxing a methanolic or ethanolic solution of the ligand and the corresponding metal salt (e.g., cobalt chloride hexahydrate, vanadyl sulfate). acs.org The formation of the complex is usually confirmed by changes in color and the acquisition of physicochemical data. acs.org

A range of metal complexes have been reported, featuring different chloroquinoline scaffolds and metal centers. Ruthenium(II) and Osmium(II) arene complexes have been synthesized with ligands based on a 7-chloroquinoline framework, where the ligand coordinates in either a bidentate or monodentate fashion. rsc.org Similarly, Copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones have been prepared and characterized, with spectral data suggesting coordination through the endocyclic nitrogen of the quinoline ring. nih.gov Palladium(II) complexes have also been synthesized using ligands derived from (7-chloroquinolin-4-yl)ethane-1,2-diamine. lu.se The resulting complexes are characterized using a suite of spectroscopic and analytical techniques, including FTIR, NMR, UV-Vis, mass spectrometry, and elemental analysis, to elucidate their structure and coordination geometry. orientjchem.orgacs.orgnih.gov

Table 2: Examples of Metal Complexes with Chloroquinoline Derivatives

| Metal Ion | Ligand Type | Characterization Methods | Reference |

|---|---|---|---|

| Cu(II), Co(II), Ni(II) | Schiff base from 2-chloroquinoline-3-carbaldehyde | FTIR, UV-Vis, 1H NMR, Mass Spectrometry | orientjchem.org |

| Co(II), V(IV) | Schiff base from 2-chloroquinoline-3-carbaldehyde | FTIR, UV-Vis, Molar Conductance, Elemental Analysis | acs.org |

| Zn(II), Co(II) | Schiff base from 2-chloro-6-fluoroquinoline-3-carbaldehyde | FTIR, UV-Vis, Fluorescence, NMR, Mass Spectrometry | nih.gov |

| Ru(II), Os(II) | Salicylaldimine and imidazole-based derivatives of 7-chloroquinoline | NMR, Mass Spectrometry | rsc.org |

| Cu(II) | [(7-chloroquinolin-4-yl)amino]acetophenones | FTIR, UV-Vis, NMR, EPR, ESI-CID-MS2 | nih.gov |

| Pd(II) | Schiff base from (7-chloroquinolin-4-yl)ethane-1,2-diamine | NMR, FTIR, UV-Vis | lu.se |

Chemical Reactivity and Derivatization Strategies of 3 Chloroquinolin 7 Amine

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring is an aromatic system, and like benzene (B151609), it can undergo electrophilic aromatic substitution (EAS). However, the presence of the nitrogen atom in the heterocyclic ring and the existing substituents—the chloro and amino groups—significantly influence the position and feasibility of these reactions. The amino group is a potent activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. The nitrogen atom in the quinoline ring is deactivating, particularly towards the pyridine (B92270) ring.

Nucleophilic Substitution Reactions and their Regioselectivity

The chlorine atom at the 3-position of the quinoline ring is susceptible to nucleophilic substitution, a common strategy for introducing diverse functional groups. evitachem.comsemanticscholar.org The regioselectivity of these reactions is a key consideration, especially in quinolines with multiple halogen substituents. For instance, in 4,7-dichloroquinoline (B193633), nucleophilic substitution occurs preferentially at the 4-position over the 7-position. semanticscholar.org This is attributed to the higher reactivity of the C4 position for nucleophilic aromatic substitution (SNAE) reactions, a finding supported by bond dissociation energy calculations. semanticscholar.org

In 3-Chloroquinolin-7-amine, the primary site for nucleophilic attack is the C3 position, allowing for the displacement of the chloride ion by a variety of nucleophiles. These reactions are fundamental to creating a library of derivatives with modified properties. Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of new C-N, C-O, and C-S bonds, respectively. smolecule.com For example, the reaction with various amines can yield a range of 3-aminoquinoline (B160951) derivatives.

The reactivity of the chloro group can be influenced by the reaction conditions. For example, in some cases, microwave irradiation or the use of an ultrasonic bath can accelerate the reaction and improve yields. semanticscholar.org The choice of solvent and base is also critical in facilitating the substitution reaction.

Reactions Involving the Amine Functional Group

The primary amine group at the 7-position is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse structural motifs.

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. semanticscholar.orgekb.eg This reaction involves the formation of a carbon-nitrogen double bond (azomethine group) and is typically catalyzed by acid or base, or driven by the removal of water. gsconlinepress.comscispace.com Schiff bases are valuable intermediates and have been shown to possess a range of biological activities. gsconlinepress.comresearchgate.net

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. scispace.com A variety of aldehydes and ketones can be used, leading to a diverse set of Schiff base derivatives of this compound. ekb.eg

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product Type | Reference |

|---|---|---|---|

| This compound | Various aromatic aldehydes | Schiff Base | semanticscholar.orgekb.eg |

| This compound | Various aromatic ketones | Schiff Base | semanticscholar.orgekb.eg |

The amine group can be readily acylated or sulfonated by reacting with acyl chlorides, anhydrides, or sulfonyl chlorides. researchgate.net These reactions result in the formation of amides and sulfonamides, respectively. Acylation and sulfonylation are often used to modify the electronic and steric properties of the molecule, which can have a significant impact on its biological activity. smolecule.com

The reaction typically requires a base to neutralize the hydrochloric or sulfonic acid byproduct. mnstate.edu Common bases include triethylamine (B128534) or pyridine. The resulting amides and sulfonamides are generally stable compounds.

Table 2: Acylation and Sulfonylation of the Amine Group

| Reaction Type | Reagent | Functional Group Formed | Reference |

|---|---|---|---|

| Acylation | Acyl Chloride/Anhydride | Amide | researchgate.net |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | smolecule.com |

Reductive amination is a powerful method for forming C-N bonds and is a valuable strategy for the alkylation of the amine group of this compound. masterorganicchemistry.com This two-step process involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by the in-situ reduction of the intermediate to the corresponding amine. masterorganicchemistry.comorganicchemistrytutor.com

A key advantage of reductive amination is that it avoids the problem of multiple alkylations that can occur with direct alkylation of amines with alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their ability to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com Catalytic hydrogenation over a supported metal catalyst is also an effective method. acsgcipr.org This reaction allows for the introduction of a wide range of alkyl groups onto the amine nitrogen. masterorganicchemistry.com

Click Chemistry Applications in Derivatization

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. broadpharm.comnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. nih.govthermofisher.com This methodology has found widespread use in drug discovery and material science for the efficient linking of molecular building blocks. broadpharm.com

For this compound, click chemistry can be employed by first introducing either an azide (B81097) or an alkyne functionality onto the molecule. For instance, the amine group can be derivatized with a reagent containing a terminal alkyne. This alkyne-modified this compound can then be "clicked" with an azide-containing molecule to form a triazole-linked conjugate. Conversely, an azide group could be introduced, for example, by nucleophilic substitution of the chloro group, and then reacted with an alkyne. This strategy allows for the modular and efficient synthesis of complex derivatives. semanticscholar.org

Strategies for Introducing Additional Heterocyclic Moieties

The incorporation of secondary heterocyclic rings onto the this compound framework is a widely used strategy to generate structurally diverse and complex molecules. future-science.com These hybrid compounds often merge the distinct chemical properties of each heterocyclic component. The most common approaches involve leveraging the reactivity of the 7-amino group to build or attach new rings like triazoles and pyrimidines. researchgate.netresearchgate.net

The synthesis of 1,2,3-triazole-containing hybrids is a prominent example of molecular hybridization. The most effective and widely adopted method for this transformation is the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". researchgate.netresearchgate.netnih.gov

The general synthetic pathway commences with the conversion of the 7-amino group of this compound into an azide. This is typically achieved through a diazotization reaction using sodium nitrite (B80452) in an acidic medium, followed by treatment with sodium azide (NaN₃) to yield the key intermediate, 7-azido-3-chloroquinoline. future-science.com This azide intermediate can then be reacted with a wide array of terminal alkynes in the presence of a copper(I) catalyst, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, to afford the desired 1,4-disubstituted 1,2,3-triazole hybrids. future-science.comresearchgate.netmdpi.com This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. researchgate.net

The versatility of this approach allows for the introduction of various substituents (R) into the final molecule, depending on the structure of the terminal alkyne used.

Table 1: Representative Synthesis of 3-Chloroquinolin-7-yl-Triazole Hybrids This table is illustrative of the general synthetic strategy. Specific yields and conditions may vary based on the reactants.

| Starting Material | Key Intermediate | Reagent (Terminal Alkyne) | General Product Structure |

|---|---|---|---|

| This compound | 7-Azido-3-chloroquinoline | Propargyl alcohol | 1-((3-Chloroquinolin-7-yl)-1H-1,2,3-triazol-4-yl)methanol |

| This compound | 7-Azido-3-chloroquinoline | Phenylacetylene | 7-(4-Phenyl-1H-1,2,3-triazol-1-yl)-3-chloroquinoline |

| This compound | 7-Azido-3-chloroquinoline | 1-Ethynyl-4-fluorobenzene | 7-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)-3-chloroquinoline |

| This compound | 7-Azido-3-chloroquinoline | 3-Butyn-1-ol | 2-(1-(3-Chloroquinolin-7-yl)-1H-1,2,3-triazol-4-yl)ethanol |

The construction of pyrimidine (B1678525) rings attached to the this compound core is another important derivatization strategy. The 7-amino group serves as a crucial building block, providing one of the nitrogen atoms for the new heterocyclic ring.

One common method involves the cyclocondensation reaction of the amine with a β-dicarbonyl compound or its synthetic equivalent. For instance, reaction with a 1,3-diketone in the presence of an acid catalyst can lead to the formation of a substituted pyrimidine ring fused to the quinoline system or attached at the 7-position. rroij.com A variation of this involves reacting the amine with chalcones (α,β-unsaturated ketones) in the presence of a nitrogen source like guanidine (B92328) to form an aminopyrimidine ring. researchgate.net

Another powerful approach is the Biginelli-type reaction, a one-pot multicomponent condensation of an aromatic amine (or urea/thiourea), an aldehyde, and an active methylene (B1212753) compound like a β-ketoester. rroij.com In this context, this compound can act as the amine component to form complex dihydropyrimidine (B8664642) derivatives.

Furthermore, the 7-amino group can act as a nucleophile, displacing a leaving group (such as a halogen) from a pre-formed, activated pyrimidine ring. ekb.eg For example, reacting this compound with a compound like 2,4-dichloropyrimidine (B19661) would lead to the selective substitution of one of the chlorine atoms, directly linking the two heterocyclic systems.

Table 2: Representative Synthetic Strategies for Pyrimidine Derivatives This table illustrates potential synthetic pathways based on established chemical principles.

| Reagent 1 | Reagent 2 | Reaction Type | General Product |

|---|---|---|---|

| Acetylacetone | - | Cyclocondensation | 2,4-Dimethyl-N-(3-chloroquinolin-7-yl)pyrimidin-6-amine derivative |

| Diethyl malonate | Sodium ethoxide | Cyclocondensation | A pyrimidinedione derivative |

| Aromatic aldehyde | Ethyl acetoacetate | Biginelli-type Reaction | A dihydropyrimidine derivative |

| 2,4-Dichloropyrimidine | Base (e.g., Et₃N) | Nucleophilic Aromatic Substitution | N-(2-Chloropyrimidin-4-yl)-3-chloroquinolin-7-amine |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Chloroquinolin-7-amine and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer unambiguous assignment of proton and carbon signals, confirming the substitution pattern on the quinoline (B57606) core.

The ¹H and ¹³C NMR spectra provide foundational information about the structure of 7-chloroquinoline (B30040) derivatives. tandfonline.comresearchgate.net The chemical shifts (δ) of the protons and carbons in the quinoline ring are influenced by the electronic effects of the chlorine atom, the amine group, and other substituents.

In derivatives of 7-chloroquinoline, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 9.0 ppm. For instance, in a series of Morita-Baylis-Hillman adducts derived from 7-chloroquinoline, the quinoline protons were observed in this characteristic range. researchgate.net Similarly, the carbon atoms of the quinoline ring resonate in the aromatic region of the ¹³C NMR spectrum (δ 115–150 ppm). tandfonline.comresearchgate.net The carbon atom attached to the chlorine (C-7) and the carbons adjacent to the ring nitrogen show distinct chemical shifts that are crucial for structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 7-Chloroquinoline Derivative Data for (E)-N¹-(7-chloroquinolin-4-yl)-N²-(1-(3,4-dimethoxyphenyl)-ethylidene)-benzene-1,2-diamine tandfonline.com

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| CH₃ (on imine) | 2.55 (s, 3H) | 13.9 |

| OCH₃ | 3.85 (s, 3H), 3.92 (s, 3H) | 55.6, 55.8 |

| Aromatic H | 6.85-8.75 (m, 11H) | 109.8 - 168.5 |

| C=N (imine) | - | 168.5 |

Note: The table presents selected data for a complex derivative to illustrate typical chemical shift regions. Assignments for the quinoline ring itself are part of the multiplet in the aromatic region.

Two-dimensional NMR techniques such as HSQC and HMBC are indispensable for the definitive assignment of ¹H and ¹³C NMR spectra, especially for complex derivatives.

HSQC (Heteronuclear Single Quantum Coherence) experiments identify direct one-bond correlations between protons and the carbons they are attached to. columbia.edusdsu.edu This allows for the unambiguous assignment of protonated carbons in the quinoline ring and its substituents. sdsu.edu In an edited HSQC, the signals for CH/CH₃ groups and CH₂ groups can be distinguished by their phase, providing additional structural information. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal correlations between protons and carbons that are separated by two or three bonds (and occasionally more in conjugated systems). columbia.edusdsu.edu This is critical for piecing together the molecular structure by identifying connectivity between different fragments of the molecule. For example, an HMBC spectrum would show correlations from the amine protons to carbons within the quinoline ring, confirming the position of substitution. The absence of a one-bond correlation in the HMBC spectrum helps to distinguish it from direct C-H connections. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound and its derivatives, the IR spectrum provides clear evidence for the key structural features. researchgate.net

The primary amine (-NH₂) group of this compound would be expected to show two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com Aromatic primary amines typically exhibit symmetric and asymmetric N-H stretching vibrations. wpmucdn.com Additionally, an N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹. orgchemboulder.com

For various synthesized 7-chloroquinoline derivatives, characteristic IR absorption bands have been reported that confirm their structures. tandfonline.com These include:

N-H stretching: Observed around 3100-3200 cm⁻¹. tandfonline.com

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹. tandfonline.com

C=N and C=C stretching: The stretching vibrations of the quinoline ring appear in the 1620-1450 cm⁻¹ region. tandfonline.com

C-N stretching: For aromatic amines, a strong band is observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com

C-Cl stretching: This vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 7-Chloroquinoline Derivatives tandfonline.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine/Amide (N-H) | Stretch | 3110 - 3184 |

| Aromatic C-H | Stretch | ~3020 - 3041 |

| Carbonyl (C=O) | Stretch | ~1674 |

| Imine/Alkene (C=N, C=C) | Stretch | 1618 - 1623 |

| Amine (N-H) | Bend | ~1580 - 1587 |

| Thione (C=S) | Stretch | ~1224 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring is an aromatic, heterocyclic system containing π electrons and non-bonding (n) electrons on the nitrogen atom. Consequently, this compound and its derivatives are expected to exhibit characteristic absorption bands in the UV-Vis region corresponding to π→π* and n→π* transitions. sharif.edu

The specific wavelengths of maximum absorption (λ_max) and the intensity of these transitions are sensitive to the substitution pattern on the quinoline ring and the solvent used for analysis. The chlorine atom and the amine group, as well as other substituents, act as auxochromes that can shift the absorption bands to longer wavelengths (bathochromic shift) and alter their intensity. While specific UV-Vis data for this compound is not detailed in the provided search results, analysis of its derivatives would involve monitoring these electronic transitions to understand their photophysical properties. researchgate.netdurham.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure from fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of its elemental formula.

In studies of 7-chloroquinoline derivatives, mass spectrometry has been used to confirm the successful synthesis of the target compounds by identifying their molecular ion peaks (M⁺ or [M+H]⁺). tandfonline.comresearchgate.net

Table 3: Molecular Ion Peaks of Selected 7-Chloroquinoline Derivatives tandfonline.com

| Compound Name | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

| N¹-(7-chloroquinolin-4-yl)benzene-1,2-diamine | C₁₅H₁₂N₃Cl | 269.07 | 269 |

| (E)-N¹-(7-chloroquinolin-4-yl)-N²-(1-phenylethylidene)benzene-1,2-diamine | C₂₃H₁₉N₄Cl | 386.13 | 386 |

| (E)-N¹-(7-chloroquinolin-4-yl)-N²-(1-(3,4-dimethoxyphenyl)-ethylidene)-benzene-1,2-diamine | C₂₅H₂₂N₃ClO₂ | 431.14 | 431 |

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, fragmentation of 7-chloroquinoline derivatives might involve the loss of the chlorine atom, cleavage of substituent side chains, or characteristic fragmentation of the quinoline ring itself.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for studying species with unpaired electrons. nih.gov Therefore, it is an ideal tool for characterizing metal complexes of this compound and its derivatives that involve paramagnetic transition metal ions (e.g., Cu(II), Fe(III), Mn(II)). nih.govresearchgate.net

The EPR spectrum provides detailed information about the electronic structure of the metal center. Key parameters obtained from an EPR spectrum include the g-factor and hyperfine coupling constants. nih.gov

g-factor: The g-factor provides information about the electronic environment of the unpaired electron. The anisotropy of the g-factor (gₓ, gᵧ, g₂) can reveal the symmetry of the metal ion's coordination sphere (e.g., isotropic, axial, or rhombic). nih.gov

Hyperfine Coupling: The interaction between the unpaired electron and nearby magnetic nuclei (like the metal nucleus or ligand atoms such as ¹⁴N) leads to hyperfine splitting in the spectrum. This splitting pattern can help identify the metal ion and the atoms coordinated to it.

While specific EPR studies on metal complexes of this compound were not found in the search results, this technique would be highly valuable for investigating the coordination chemistry of this ligand with paramagnetic metals, confirming the binding mode and elucidating the geometry of the resulting complexes. researchgate.net

Photoelectron Spectroscopy for Electronic Structure Analysis

Research employing HeI/HeII ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS), supported by theoretical calculations using methods like the outer valence Green's function (OVGF) and density functional theory (DFT), has provided a comprehensive assignment of the electronic structure of substituted quinolines. cnr.itresearchgate.net These studies form a robust basis for understanding the electronic characteristics of this compound.

Valence Shell Electronic Structure:

The valence photoelectron spectrum of a substituted quinoline is characterized by a series of bands corresponding to the ionization from π-orbitals, the nitrogen lone pair (nN), the chlorine lone pairs (nCl), and various σ-orbitals. For the analogous compound 4-amino-7-chloroquinoline, the highest occupied molecular orbital (HOMO) and subsequent orbitals have been assigned based on a combination of experimental spectra and computational results. cnr.it

The introduction of an electron-donating amino group (-NH2) and an electron-withdrawing, yet lone-pair-rich, chloro group (-Cl) significantly influences the orbital energies of the parent quinoline system. The amino group generally raises the energy of the π-orbitals and the nitrogen lone pair, leading to lower ionization potentials. Conversely, the inductive effect of the chlorine atom tends to lower orbital energies.

In the case of 4-amino-7-chloroquinoline, theoretical calculations have shown that the order of the π3 and the nitrogen lone pair (nN) orbitals is reversed compared to quinoline and 4-chloroquinoline. cnr.it This indicates a significant electronic perturbation by the amino group. The first few ionization bands are attributed to the two highest π-orbitals (πHOMO and πHOMO-1), followed by the nitrogen lone pair. The chlorine lone-pair orbitals are typically found at higher binding energies, with a characteristic band observed around 11.4 eV in chloroquinolines. cnr.it

Core Level Spectroscopy:

X-ray photoelectron spectroscopy (XPS) provides information on the core-level binding energies, which are sensitive to the chemical environment of the atom. For 4-amino-7-chloroquinoline, the C 1s, N 1s, and Cl 2p core level spectra have been measured and analyzed. cnr.itresearchgate.net

N 1s: The N 1s spectrum would show distinct peaks for the quinoline ring nitrogen and the amino group nitrogen, reflecting their different chemical environments.

Cl 2p: The Cl 2p spectrum is characterized by a spin-orbit doublet, with the 2p3/2 and 2p1/2 components separated by approximately 1.6 eV. cnr.it The binding energy of these peaks is indicative of the covalent nature of the C-Cl bond.

Below is a data table summarizing the experimentally determined vertical ionization potentials and theoretical assignments for the valence orbitals of 4-amino-7-chloroquinoline, which serves as a reliable model for this compound. cnr.it

| Ionization Potential (eV) | Orbital Assignment | Character |

| 8.05 | πHOMO | Delocalized π-orbital on the quinoline ring |

| 8.85 | πHOMO-1 | Delocalized π-orbital on the quinoline ring |

| 9.61 | nN | Nitrogen lone pair (quinoline ring) |

| 10.45 | π | Delocalized π-orbital |

| 11.35 | nCl | Chlorine lone pair |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the geometric and electronic properties of molecules with high accuracy. For quinoline (B57606) derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized molecular structures and vibrational frequencies. dergipark.org.trnanobioletters.com These calculations are fundamental for understanding the molecule's stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.orgirjweb.com

Table 1: Representative Frontier Molecular Orbital Energy Values for Quinoline Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | DFT/B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 3.75 |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis) | DFT/B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 3.84 |

Note: Data is for related quinoline derivatives and serves as an illustrative example. Specific values for 3-Chloroquinolin-7-amine would require dedicated calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. als-journal.comwolfram.com The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). wolfram.comchemrxiv.org

For heterocyclic compounds like this compound, MEP analysis can identify the most likely sites for intermolecular interactions, including hydrogen bonding. nih.govchemrxiv.org The nitrogen and chlorine atoms, being electronegative, are expected to be regions of negative potential, while the amine protons would represent areas of positive potential. chemrxiv.org This information is crucial for understanding how the molecule might interact with biological targets.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.netnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and scaled to match experimental IR spectra, aiding in the assignment of characteristic peaks. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, providing valuable structural information. nih.govrsc.org

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic absorption wavelengths and oscillator strengths, helping to interpret UV-Vis spectra and understand electronic transitions within the molecule. dergipark.org.trmdpi.com

For quinoline derivatives, these computational methods have shown good agreement with experimental spectra, validating their use for structural elucidation. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netnih.gov

For derivatives of this compound, docking studies would involve placing the molecule into the binding site of a specific biological target. The simulation would then calculate the binding affinity (docking score) and predict the binding mode, including key interactions like hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.net Studies on similar chloroquinoline compounds have demonstrated their potential to bind to various targets, suggesting that this compound could be investigated for a range of biological activities. mdpi.comnih.gov

In Silico Studies for Pharmacokinetic Properties (ADMET)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. arabjchem.orgmdpi.com These predictions help to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. researchgate.net

For this compound, various computational models and software can be used to estimate properties such as:

Absorption: Oral bioavailability, intestinal absorption, and adherence to Lipinski's Rule of Five. researchgate.net

Distribution: Plasma protein binding and blood-brain barrier permeability. researchgate.net

Metabolism: Prediction of metabolic pathways and potential metabolites.

Excretion: Prediction of clearance mechanisms.

Toxicity: Prediction of potential toxicities such as hepatotoxicity, carcinogenicity, and mutagenicity. researchgate.net

Studies on related chloroquinoline derivatives have utilized these tools to assess their drug-likeness and potential liabilities. nih.govresearchgate.net

Table 2: Representative Predicted ADMET Properties for Chloroquinoline Derivatives

| Property | Predicted Value/Outcome | Significance |

| Oral Bioavailability | Good | Indicates potential for oral administration. |

| Lipinski's Rule of Five | Compliant | Suggests drug-like properties. |

| Blood-Brain Barrier Permeability | Variable | Determines potential for CNS activity. |

| Hepatotoxicity | Inactive (in some derivatives) | Indicates a lower risk of liver toxicity. |

Note: This table represents typical parameters and findings for related compounds, not specific data for this compound.

Structure-Activity Relationship (SAR) Analysis using Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. bg.ac.rsresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to develop mathematical equations that relate molecular descriptors (e.g., physicochemical properties, topological indices) to activity. nih.gov

For a series of analogs of this compound, computational SAR could be used to:

Identify the key structural features responsible for activity. mdpi.com

Predict the activity of new, unsynthesized compounds. researchgate.net

Guide the design of more potent and selective analogs. nih.gov

These models rely on the principle that similar molecules tend to have similar biological activities. By systematically modifying the structure of this compound and calculating relevant molecular descriptors, a predictive QSAR model could be developed to accelerate the optimization of lead compounds. bg.ac.rsnih.gov

Biological Activity and Pharmacological Potential of Quinoline Scaffolds

General Overview of Pharmacological Activities of Quinoline (B57606) Derivatives

Quinoline derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as privileged structures in drug discovery. nih.gov Their biological activities are extensive and include anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The mechanism of action often varies depending on the substitution pattern on the quinoline core, which influences the molecule's interaction with specific biological targets. The continuous exploration of quinoline chemistry has led to the identification of numerous lead compounds with significant therapeutic potential.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of compounds in the development of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through various mechanisms of action. arabjchem.orgrsc.org These mechanisms include the inhibition of protein kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest. nih.gov

Several quinoline-based compounds have shown potent anticancer activity in preclinical studies. For instance, certain 7-chloro-4-quinolinylhydrazone derivatives have demonstrated good cytotoxic activity against central nervous system (SF-295), colon (HTC-8), and leukemia (HL-60) cancer cell lines, with IC₅₀ values ranging from 0.314 to 4.65 μg/cm³. arabjchem.org Another study reported novel quinoline-chalcone derivatives with significant antiproliferative activity against gastric cancer (MGC-803), colon cancer (HCT-116), and breast cancer (MCF-7) cells. nih.gov One particular derivative, compound 12e , exhibited IC₅₀ values of 1.38, 5.34, and 5.21 µM against MGC-803, HCT-116, and MCF-7 cells, respectively, which were notably lower than the standard chemotherapeutic agent 5-Fluorouracil. nih.gov

Furthermore, some quinoline derivatives have been designed as inhibitors of specific molecular targets in cancer cells. For example, certain quinoline-chalcone hybrids have been identified as potent tubulin polymerization inhibitors, displaying anticancer potency at nanomolar levels. nih.gov Others have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, with compounds 39 and 40 showing IC₅₀ values of 1.91 and 5.29 μM against A549 (lung cancer) and K-562 (chronic myelogenous leukemia) cell lines, respectively. nih.gov The diverse mechanisms of action and potent in vitro activities of quinoline derivatives underscore their potential in the development of novel anticancer therapies.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| 7-Chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | Cytotoxic |

| Compound 12e (Quinoline-chalcone derivative) | MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast) | 1.38 µM, 5.34 µM, 5.21 µM | Antiproliferative |

| Quinoline-chalcone derivative 5 | Various cancer cell lines | Nanomolar levels | Tubulin polymerization inhibitor |

| Compound 39 (Quinoline-chalcone hybrid) | A549 (Lung) | 1.91 µM | PI3K/Akt/mTOR pathway inhibitor |

| Compound 40 (Quinoline-chalcone hybrid) | K-562 (Leukemia) | 5.29 µM | PI3K/Akt/mTOR pathway inhibitor |

Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs ever developed, including quinine (B1679958) and chloroquine (B1663885). nih.govslideshare.net These drugs primarily target the erythrocytic stage of the Plasmodium parasite's life cycle. huji.ac.ilnih.gov The parasite digests hemoglobin within its acidic food vacuole, a process that releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. huji.ac.ilpnas.org

Quinoline antimalarials are weak bases that accumulate to high concentrations within the acidic food vacuole of the parasite. nih.govnih.gov It is proposed that the high concentration of the drug interferes with the detoxification of heme by inhibiting its polymerization into hemozoin. huji.ac.ilnih.gov This leads to a buildup of toxic free heme, which ultimately kills the parasite. huji.ac.il

Numerous quinoline derivatives have been synthesized and evaluated for their antimalarial activity, with many showing high potency against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. For instance, a series of quinoline-sulfonamide hybrids displayed significant schizonticidal activity in vitro against the W2-chloroquine-resistant clone, with IC₅₀ values ranging from 0.05 to 1.63 μM. researchgate.net Notably, ten of these compounds had IC₅₀ values lower than that of chloroquine. researchgate.net Another study on 1,2,3-triazol-1-yl quinoline derivatives reported in vitro activity against the P. falciparum W2 CQR clone, with the most active compound showing an IC₅₀ of 1.4 µM. nih.gov

| Compound Class | Plasmodium falciparum Strain | Activity (IC₅₀) |

|---|---|---|

| Quinoline-sulfonamide hybrids | W2 (Chloroquine-resistant) | 0.05 - 1.63 µM |

| 1,2,3-Triazol-1-yl quinoline derivatives | W2 (Chloroquine-resistant) | 1.4 µM (most active) |

| Fluorine-containing quinoline-thiocarbazide | Chloroquine-resistant | 0.10 µM/mL |

| Quinoline-triazole hybrid | CQS Pf3D7 | 21.89 ± 4.51 µM (EC₅₀) |

Antibacterial Activity

Quinoline derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The antibacterial action of many quinoline-based compounds is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.

Several studies have reported the synthesis of novel quinoline derivatives with potent antibacterial properties. For example, a series of quinoline-2-one Schiff-base hybrids were evaluated for their antimicrobial action. nih.gov Compounds 6c , 6i , 6l , and 6o were particularly effective against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.018 to 0.061 μg/mL, comparable to the standard antibiotic ciprofloxacin (MIC of 0.018 μg/mL). nih.gov Another study on quinoline-based hydroxyimidazolium hybrids found that compound 7b was a potent anti-staphylococcal agent with a MIC value of 2 µg/mL (5 µM). mdpi.com

Furthermore, some quinoline derivatives have shown efficacy against multidrug-resistant strains. A series of facilely accessible quinoline derivatives displayed good potency against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). nih.gov One compound in this series exhibited a MIC of 1.0 μg/mL against Clostridium difficile, a value close to that of vancomycin (MIC = 0.5 μg/mL). nih.gov

| Compound/Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Quinoline-2-one Schiff-base hybrids (6c, 6i, 6l, 6o) | Staphylococcus aureus | 0.018 - 0.061 µg/mL |

| Compound 7b (Quinoline-based hydroxyimidazolium hybrid) | Staphylococcus aureus | 2 µg/mL (5 µM) |

| Quinoline derivative | Clostridium difficile | 1.0 µg/mL |

| Quinoline-quinolone hybrid 5d | Gram-positive and Gram-negative strains | 0.125 - 8 µg/mL |

| Quinoline derivative 6 | MRSA | 1.5 µg/mL |

Antifungal Activity

Quinoline derivatives have also been investigated for their antifungal properties, showing activity against a variety of fungal pathogens. The mechanism of antifungal action for some quinoline derivatives, such as 8-hydroxyquinolines, is thought to involve the disruption of the fungal cell wall and cytoplasmic membrane integrity. nih.gov

Studies have demonstrated the efficacy of quinoline-based compounds against clinically relevant fungi. For instance, certain 8-hydroxyquinoline derivatives have been shown to be effective against Candida spp. and dermatophytes. nih.gov Clioquinol, an 8-hydroxyquinoline derivative, was found to damage the cell wall of Candida albicans and inhibit its transition to the more invasive hyphal form. nih.gov

In another study, novel quinoline thioether derivatives were synthesized and evaluated for their in vitro antifungal activity against ten phytopathogenic fungi. neuroquantology.com Compound 3l (4-(allylthio)-8-fluoro-2,3-dimethylquinoline) exhibited significant antifungal activity, with inhibition rates exceeding 80% against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL. neuroquantology.com Furthermore, quinoline-based hydroxyimidazolium hybrids have shown notable antifungal activity against Cryptococcus neoformans, with compounds 7c and 7d displaying a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL. mdpi.com

| Compound/Class | Fungal Pathogen | Activity |

|---|---|---|

| Clioquinol (8-hydroxyquinoline derivative) | Candida albicans | Damages cell wall, inhibits hyphal formation |

| Compound 3l (Quinoline thioether derivative) | Sclerotinia sclerotiorum, Physalospora piricola | >80% inhibition at 50 µg/mL |

| Compounds 7c & 7d (Quinoline-based hydroxyimidazolium hybrids) | Cryptococcus neoformans | MIC of 15.6 µg/mL |

| Quinoline-based hydroxyimidazolium hybrids | Candida spp., Aspergillus spp. | MIC of 62.5 µg/mL |

Antiviral Activity (including Anti-HIV)

The quinoline scaffold is present in several compounds with significant antiviral activity, including against the Human Immunodeficiency Virus (HIV). Quinoline derivatives have been shown to inhibit various stages of the viral life cycle, targeting key viral enzymes such as reverse transcriptase and integrase. nih.govresearchgate.net

A series of 4-oxoquinoline ribonucleoside derivatives were developed and evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT). nih.gov These compounds displayed good anti-HIV activity, with IC₅₀ values ranging from 1.4 to 2.9 μM. Compounds 324a and 324d were the most potent, with IC₅₀ values of 1.4 and 1.6 μM, respectively. nih.gov

Other quinoline derivatives have been identified as inhibitors of HIV-1 integrase, another crucial enzyme for viral replication. Quinolinonyl derivatives have been reported to inhibit both the catalytic activity of integrase and its interaction with RNA, with some compounds showing antiviral activity in both the early and late stages of HIV-1 infection. nih.gov For instance, certain isoquinoline-based compounds have demonstrated excellent antiviral activity against both HIV-1 and HIV-2, with EC₅₀ values below 100 nM, while exhibiting no cytotoxicity. mdpi.com

| Compound Class | Viral Target/Virus | Activity |

|---|---|---|

| 4-Oxoquinoline ribonucleoside derivatives (324a, 324d) | HIV-1 Reverse Transcriptase | IC₅₀ of 1.4 µM and 1.6 µM |

| Quinolinonyl derivatives (1c, 2c) | HIV-1 (early stage) | EC₅₀ > 6.25 µM |

| Isoquinoline-based CXCR4 antagonists | HIV-1 and HIV-2 | EC₅₀ < 100 nM |

| NBD-14204 | HIV-1 clinical isolates | IC₅₀ of 0.24 - 0.9 µM |

Anti-inflammatory Activity

Quinoline derivatives have been explored as a promising source of new anti-inflammatory agents. nih.gov Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α (TNF-α) converting enzyme (TACE). researchgate.net

Several studies have demonstrated the in vivo anti-inflammatory effects of quinoline derivatives. In a study using a xylene-induced ear edema model in mice, three types of quinoline derivatives—quinolin-2-one, 1-oxa-3,5-diaza-anthracen-6-one, and cyclopenta[a]anthracene—were evaluated for their anti-inflammatory potential. researchgate.net Two compounds, 3g and 6d , exhibited potent anti-inflammatory activity, with inhibitions of 63.19% and 68.28%, respectively, 30 minutes after intraperitoneal administration, surpassing the efficacy of the reference drug ibuprofen. mdpi.combiointerfaceresearch.com

Furthermore, the anti-inflammatory properties of some quinoline derivatives have been linked to the modulation of cytokine production. For example, the compound N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) loaded into soluble starch nanoparticles showed a significant reduction in the levels of inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in a model of methotrexate-induced inflammation. nih.gov These findings highlight the potential of quinoline-based compounds in the development of novel treatments for inflammatory diseases.

| Compound/Class | Model/Target | Effect |

|---|---|---|

| Compound 3g (1-oxa-3,5-diaza-anthracen-6-one derivative) | Xylene-induced ear edema in mice | 63.19% inhibition |

| Compound 6d (cyclopenta[a]anthracene derivative) | Xylene-induced ear edema in mice | 68.28% inhibition |

| NIQBD-loaded nanoparticles | Methotrexate-induced inflammation | Significant decrease in IL-1β and NF-κB levels |

| Carboxamide-based quinoline derivatives | COX-2 | IC₅₀ of 1.21 and 1.14 µM |

Anti-Leishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, for which current treatments have significant limitations, including toxicity and emerging resistance. frontiersin.orgfrontiersin.org The quinoline framework has been identified as a privileged structure in the search for new, effective, and safer antileishmanial agents. frontiersin.orgdoaj.orgfrontiersin.orgnih.gov Numerous quinoline derivatives have demonstrated significant activity against both the promastigote (insect stage) and amastigote (intracellular stage in humans) forms of various Leishmania species. nih.govresearchgate.net

Research has shown that substitutions on the quinoline ring are crucial for antileishmanial activity. For instance, studies on 3-substituted quinolines revealed that the presence of a hydroxyl group (OH⁻) at position 4 can significantly increase the antiparasitic effect against Leishmania chagasi. nih.gov One such compound demonstrated 8.3-fold greater activity against L. chagasi-infected macrophages than the standard drug, pentavalent antimony. nih.gov Similarly, a series of ferrocenylquinoline derivatives showed promising activity against L. donovani amastigotes, with one derivative proving effective in an animal model when administered both orally and intramuscularly. nih.gov

Other modifications, such as the creation of quinoline-containing organic salts and triazino indole-quinoline hybrids, have also yielded compounds with potent activity against species like L. amazonensis, L. braziliensis, and L. donovani. nih.gov The antimalarial drug Sitamaquine, an 8-aminoquinoline, was developed as a promising oral treatment for leishmaniasis, although its development was halted due to side effects observed in clinical trials. nih.govresearchgate.net Despite this, the potential of the quinoline scaffold remains high, with ongoing research focusing on structure-activity relationships to design more potent and selective agents. nih.govresearchgate.net

Table 1: In Vitro Anti-Leishmanial Activity of Selected Quinoline Derivatives

| Compound Type/Derivative | Leishmania Species | Target Stage | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| Ferrocenylquinoline derivative 36 | L. donovani | Amastigotes | 0.50 ± 0.07 | nih.gov |

| Quinoline derivative 37 | L. panamensis | Intracellular amastigotes | 1.07 ± 0.51 | nih.gov |

| Quinoline derivative 37 | L. major | Intracellular amastigotes | 1.65 ± 0.30 | nih.gov |

| Phosphine oxide quinoline derivative 59 | L. donovani | Intracellular amastigotes | 1.39 ± 1.08 | nih.gov |

| 3-substituted quinoline 3b | L. chagasi | Promastigotes | < 0.8 µg/ml | nih.gov |

| Chloroquine | L. amazonensis | Intracellular amastigotes | 0.78 | frontiersin.org |

| Hydroxychloroquine | L. amazonensis | Intracellular amastigotes | 0.67 | frontiersin.org |

| Primaquine (B1584692) | L. infantum | Promastigotes | 32.2 | frontiersin.org |

Antituberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) strains. tandfonline.com This has created an urgent need for new antitubercular drugs with novel mechanisms of action. tandfonline.comnih.gov The quinoline scaffold is a cornerstone in the development of such agents. nih.govaustinpublishinggroup.com Notably, the fluoroquinolone class of antibiotics, which contains a quinolone core, is used as second-line treatment for MDR-TB. tandfonline.com

Bedaquiline, a diarylquinoline, was a landmark approval for the treatment of pulmonary MDR-TB, acting via a novel mechanism: inhibition of mycobacterial ATP synthase. tandfonline.comfrontiersin.org This success has spurred the development of numerous other quinoline derivatives. austinpublishinggroup.com Research has explored various substitutions on the quinoline ring to enhance efficacy. For example, quinoline-based compounds bearing an isoxazole side-chain have shown submicromolar activity against replicating Mtb and were also active against non-replicating "persistent" bacteria. acs.org Other studies have synthesized quinoline-triazole hybrids and arylated quinoline carboxylic acids that demonstrate significant inhibitory activity against Mtb, including drug-resistant strains. frontiersin.orgmdpi.com The consistent finding is that the quinoline ring is a key pharmacophore for anti-TB activity, making it a promising lead for new drug development. austinpublishinggroup.com

Table 2: Antitubercular Activity of Selected Quinoline Derivatives Against M. tuberculosis H37Rv

| Compound Type/Derivative | MIC (µg/mL) | MIC (µM) | Source |

|---|---|---|---|

| Quinoline-thiosemicarbazide Compound 5 | 2 | - | nih.gov |

| Quinoline−isoxazole Compound 7g | - | 0.77 | acs.org |

| Quinoline−isoxazole Compound 13 | - | 0.95 | acs.org |

| Quinoline-triazole Compound 5n | 12.5 | - | frontiersin.org |

| 6-chloro-substituted quinoline-triazole 5g | 15 | - | frontiersin.org |

| 6-bromo-substituted quinoline-triazoles (5q-5w) | 15 | - | frontiersin.org |

Mechanisms of Biological Action of Quinoline Derivatives

The broad-spectrum biological activity of quinoline derivatives stems from their ability to interfere with multiple, essential cellular processes in pathogens. Their mechanisms of action often involve targeting nucleic acids, inhibiting crucial enzymes, and ultimately disrupting cell growth and viability. nih.govnih.govhuji.ac.il

DNA Binding and Synthesis Inhibition

A primary mechanism of action for many quinoline-based antibacterial agents, particularly the fluoroquinolones, is the inhibition of DNA synthesis. austinpublishinggroup.com They achieve this by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. austinpublishinggroup.commdpi.com These enzymes are essential for managing DNA supercoiling, replication, and segregation in bacteria. By forming a stable complex with the enzyme and DNA, the quinoline compounds trap the enzyme in the process of cutting the DNA strand, leading to a halt in replication and ultimately causing cell death. austinpublishinggroup.com Synthetic quinoline derivatives have been specifically designed to inhibit the DNA gyrase of M. tuberculosis, providing a targeted approach to combat TB. mdpi.com

Inhibition of Enzyme Activity (e.g., Falcipain-2, Lactate Dehydrogenase)

Quinoline derivatives act on a variety of enzymes critical to pathogen survival.

Heme Polymerase and Hemoglobin Digestion: In malaria parasites (Plasmodium falciparum), quinoline antimalarials like chloroquine and quinine accumulate in the parasite's acidic food vacuole. nih.govnih.gov The parasite digests hemoglobin, releasing toxic heme. The drug is thought to inhibit the enzyme heme polymerase, which prevents the polymerization of toxic heme into inert hemozoin. huji.ac.ildrugbank.compnas.org This leads to a buildup of the toxic heme, killing the parasite. nih.govdrugbank.com

Falcipain-2: This is a key cysteine protease in the hemoglobin degradation pathway of P. falciparum. nih.govrsc.org Quinoline-triazole hybrids have been synthesized and shown to inhibit the catalytic activity of Falcipain-2 at micromolar concentrations, arresting parasite development at the trophozoite stage. nih.govrsc.orgrsc.orgscispace.comresearchgate.net

Lactate Dehydrogenase (LDH): LDH is a crucial enzyme in anaerobic glycolysis. Certain quinoline 3-sulfonamide derivatives have been identified as potent and selective inhibitors of human lactate dehydrogenase A (hLDHA). nih.govnih.govresearchgate.net These compounds act as NADH-competitive inhibitors, blocking the conversion of pyruvate to lactate. nih.govresearchgate.net This mechanism is particularly relevant in cancer research but also highlights the ability of the quinoline scaffold to target metabolic enzymes. mdpi.comresearchgate.net

Other Enzymes: Quinoline derivatives have also been shown to inhibit other pathogen-specific enzymes, such as the catalase-peroxidase KatG and the enoyl-acyl carrier protein reductase InhA in M. tuberculosis, and methionine aminopeptidase 1 in Leishmania donovani. nih.govfrontiersin.orguohyd.ac.inresearchgate.net

Disruption of Target Cell Growth

The culmination of the mechanisms described above is the profound disruption of the pathogen's growth, replication, and survival.

By inhibiting DNA synthesis, quinolines directly prevent bacterial and parasitic cells from multiplying. austinpublishinggroup.com The inhibition of essential metabolic enzymes starves the pathogen of necessary resources. For example, blocking hemoglobin digestion in Plasmodium deprives it of amino acids required for protein synthesis. nih.govnih.gov Similarly, interfering with ATP synthase in Mtb cuts off the cell's primary energy supply. tandfonline.com

Furthermore, some quinoline derivatives can disrupt the parasite's bioenergetics by altering the mitochondrial electrochemical potential and inhibiting the synthesis of essential membrane components like ergosterol. mdpi.com The accumulation of toxic metabolites, such as free heme in the malaria parasite, also contributes to cellular damage and death. drugbank.compnas.org These multifaceted actions make the quinoline scaffold a powerful tool for developing agents that can effectively halt the proliferation of target cells. nih.govhuji.ac.il

In Vitro and In Vivo Biological Screening Methodologies

The evaluation of quinoline derivatives for their therapeutic potential relies on a cascade of standardized screening methodologies, progressing from laboratory-based assays to animal models.

In Vitro Screening: Initial evaluation is performed in vitro to determine a compound's direct activity against the pathogen and its toxicity to host cells.

Anti-leishmanial Assays: For leishmaniasis, compounds are tested against the two main life stages of the parasite. Activity against the free-living promastigote form is typically assessed first to determine a 50% inhibitory concentration (IC₅₀). nih.govproquest.com More relevantly, compounds are then tested against the clinically significant intracellular amastigote form, which resides within host macrophages. nih.govnih.gov This dual screening helps identify compounds that can effectively target the parasite within the human host.

Antituberculosis Assays: The primary in vitro method for TB drug screening is the determination of the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of a drug that prevents the visible growth of M. tuberculosis. nih.gov Assays like the Microplate Alamar Blue Assay (MABA) are commonly used for this purpose. mdpi.com Compounds are often screened against both drug-sensitive strains (like H37Rv) and various drug-resistant clinical isolates to assess their spectrum of activity. nih.govacs.org

Leishmaniasis Models: Mouse models, such as the BALB/c mouse, are commonly used. mdpi.com Mice are infected with Leishmania species (e.g., L. donovani), and the effectiveness of the test compound is measured by its ability to reduce the parasite burden in organs like the liver and spleen compared to untreated controls. nih.govmdpi.com

Tuberculosis Models: The mouse is the most extensively used animal model for preclinical assessment of anti-TB compounds. nih.gov Mice are typically infected with M. tuberculosis via aerosol to establish a lung infection that mimics human disease. nih.gov Drug efficacy is assessed by measuring the reduction in bacterial colony-forming units (CFU) in the lungs and spleen after a period of treatment. nih.gov Specialized models, such as gamma interferon gene-disrupted (GKO) mice, can be used for more rapid screening, as these mice are highly susceptible and show treatment effects in a shorter timeframe. nih.gov Newer methods using fluorescent or bioluminescent Mtb reporter strains allow for real-time imaging of the bacterial load, potentially accelerating the screening process. nih.govepfl.ch

Based on the comprehensive search for scientific literature, there is no specific information available regarding the biological activity, IC50/MIC values, cytotoxicity, or in vitro growth inhibition assays for the exact chemical compound "3-Chloroquinolin-7-amine." The available research focuses broadly on the pharmacological potential of the 7-chloroquinoline (B30040) scaffold and its various derivatives, rather than this specific, unsubstituted compound.

Therefore, it is not possible to provide an article with the requested detailed sections on the biological activity of "this compound" as the primary research data does not appear to be publicly available in the searched scientific literature.

Conclusion and Future Research Directions

Summary of Key Findings on 3-Chloroquinolin-7-amine and Related Quinoline (B57606) Scaffolds